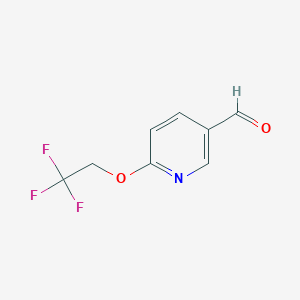

6-(2,2,2-三氟乙氧基)烟醛

描述

Synthesis Analysis

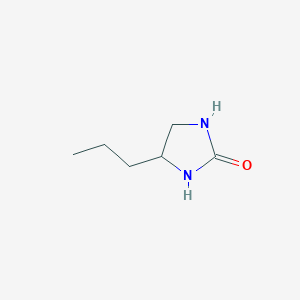

The synthesis of compounds closely related to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde often involves multistep reactions with specific emphasis on introducing trifluoroethoxy groups into nicotinic acid derivatives. For instance, the synthesis of trifloxysulfuron, a compound requiring a trifluoroethoxy-substituted pyridine as a key intermediate, starts from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Molecular Structure Analysis

Structural analysis of nicotinaldehyde derivatives often involves X-ray crystallography to determine the configuration and conformation of the molecule. A related compound, tetraaqua-[6-(5-carboxypyridin-2-yl)-nicotinato]nickel(II), has been structurally characterized, revealing a distorted octahedral environment formed by two nitrogen atoms from the nicotinate and four oxygen atoms from water molecules, highlighting the coordination behavior of nicotinic acid derivatives (Ling Jiang et al., 2009).

Chemical Reactions and Properties

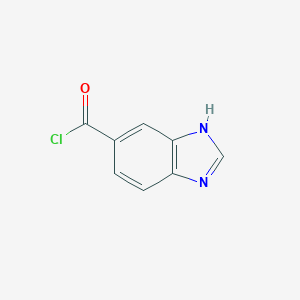

Nicotinaldehyde and its derivatives engage in various chemical reactions, including condensation, cyclization, and substitution, to form a wide range of heterocyclic compounds. For instance, nicotinaldehyde reacts with cyanoethanethioamide to yield thieno[2,3-b]-pyridine derivatives, showcasing the synthetic versatility of nicotinaldehyde compounds in producing heterocyclic structures with potential antiviral activities (F. Attaby et al., 2007).

Physical Properties Analysis

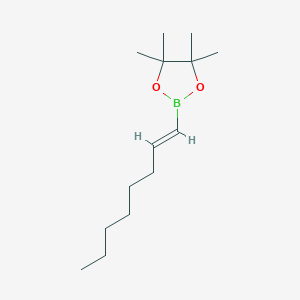

The physical properties of nicotinaldehyde derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various solvents and conditions. These properties are typically determined through experimental studies involving crystallography, thermal analysis, and solubility tests. For example, the crystal structure and hydrogen bonding patterns of nicotinamide–2,2,2-trifluoroethanol have been detailed, providing insights into the intermolecular interactions that influence the compound's physical properties (J. Bardin et al., 2009).

Chemical Properties Analysis

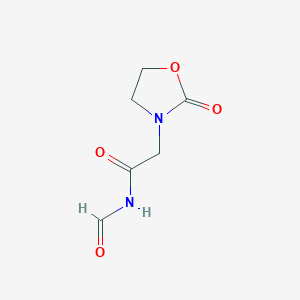

The chemical properties of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde and related compounds are determined by their functional groups, which influence their reactivity and interaction with other molecules. Studies on similar compounds have explored their reactivity, highlighting the influence of the trifluoroethoxy group on the electrophilic and nucleophilic characteristics of the molecule. For instance, the synthesis and antibacterial activity of derivatives featuring the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety have been investigated, demonstrating the impact of this group on biological activity (B. Reddy & K. Prasad, 2021).

科学研究应用

杂环化合物的合成

6-(2,2,2-三氟乙氧基)烟醛已被用于合成各种杂环化合物。例如,它与2-氰基乙硫脲的反应导致噻吩[2,3-b]吡啶衍生物的形成,展示了其在创建复杂化学结构中的潜力 (Attaby et al., 2007)。

抗菌活性

在抗菌研究领域,6-(2,2,2-三氟乙氧基)烟醛的衍生物已被合成并评估其抗菌性能。由此衍生的一系列酰胺化合物表现出显著的抗菌活性,突显了其在新型抗菌剂开发中的相关性 (Reddy & Prasad, 2021)。

药物和农药合成中间体

该化合物是合成各种药物和农药的关键中间体。它在新型抗感染剂和高效除草剂的开发中发挥了重要作用,展示了其在不同工业应用中的多功能性 (Mulder et al., 2013)。

光反应研究

涉及6-(2,2,2-三氟乙氧基)烟醛的光反应研究为在紫外光下的复杂化学反应提供了见解。这些研究对于了解这类化合物在不同条件下的化学行为至关重要 (Foster et al., 1998)。

配位化学和框架合成

在配位化学中,与6-(2,2,2-三氟乙氧基)烟醛相关的化合物已被用于创建新型金属配合物。这些配合物在分子结构研究和材料科学潜在应用中具有重要意义 (Wei et al., 2016)。

安全和危害

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, vapors, or spray mist .

属性

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)3-12-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOBNYABZGUMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617086 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde | |

CAS RN |

159981-19-8 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

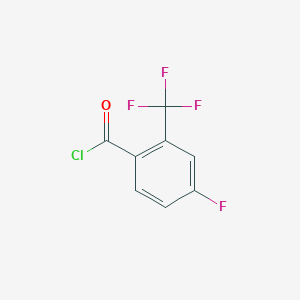

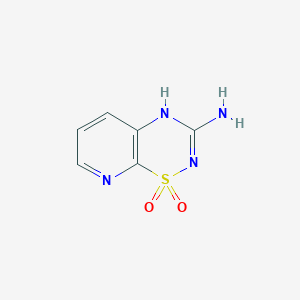

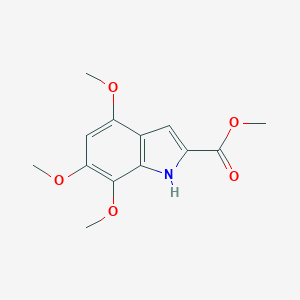

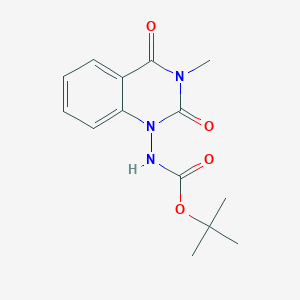

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate](/img/structure/B64382.png)